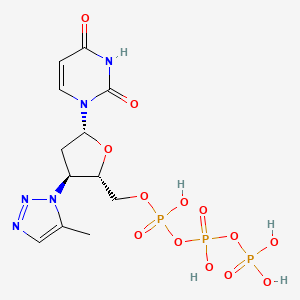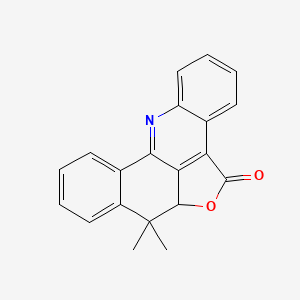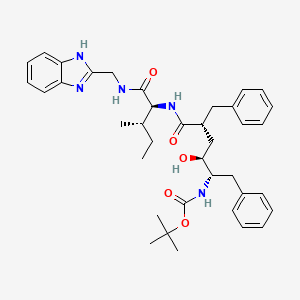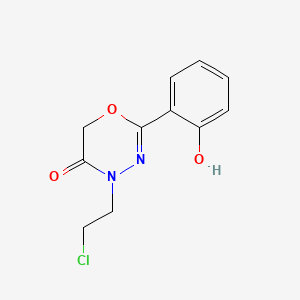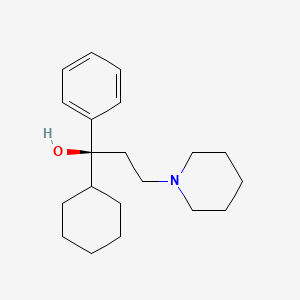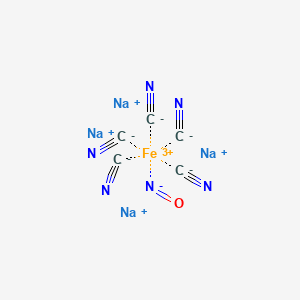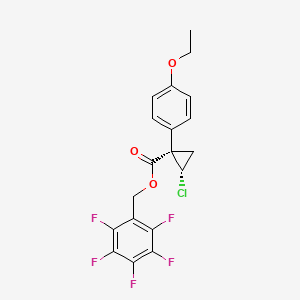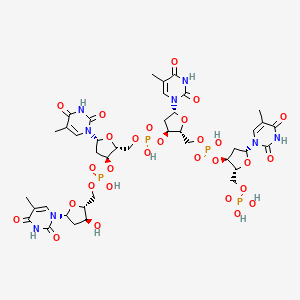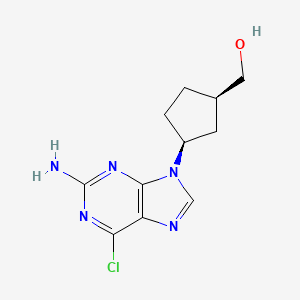
(+-)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol is a synthetic compound that belongs to the class of purine analogs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol typically involves multi-step organic synthesis. The starting materials are often commercially available purine derivatives and cyclopentyl intermediates. The key steps may include:
Nucleophilic substitution: Introduction of the amino group at the 2-position of the purine ring.
Cyclization: Formation of the cyclopentyl ring through intramolecular cyclization reactions.
Hydroxylation: Introduction of the carbinol group through hydroxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol can undergo various chemical reactions, including:
Oxidation: The carbinol group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the purine ring.
Substitution: The chlorine atom on the purine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could produce a variety of purine analogs with different functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying nucleic acid interactions and metabolism.
Medicine: Potential antiviral or anticancer agent due to its ability to interfere with DNA and RNA synthesis.
Industry: Possible use in the development of pharmaceuticals or as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of (±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol likely involves its interaction with nucleic acids. The compound may inhibit enzymes involved in DNA or RNA synthesis, such as polymerases or kinases, leading to disruption of nucleic acid metabolism and cell proliferation.
相似化合物的比较
Similar Compounds
Acyclovir: An antiviral drug that also targets viral DNA polymerase.
6-Mercaptopurine: An anticancer drug that inhibits purine synthesis.
Cladribine: A purine analog used in the treatment of certain leukemias.
Uniqueness
(±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol is unique due to its specific structure, which may confer distinct biological activity and selectivity compared to other purine analogs. Its cis-configuration and the presence of both amino and chloro substituents on the purine ring may influence its interaction with biological targets.
属性
CAS 编号 |
118237-86-8 |
|---|---|
分子式 |
C11H14ClN5O |
分子量 |
267.71 g/mol |
IUPAC 名称 |
[(1R,3S)-3-(2-amino-6-chloropurin-9-yl)cyclopentyl]methanol |
InChI |
InChI=1S/C11H14ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h5-7,18H,1-4H2,(H2,13,15,16)/t6-,7+/m1/s1 |
InChI 键 |
DOKOPGLGDNHBAS-RQJHMYQMSA-N |
手性 SMILES |
C1C[C@@H](C[C@@H]1CO)N2C=NC3=C2N=C(N=C3Cl)N |
规范 SMILES |
C1CC(CC1CO)N2C=NC3=C2N=C(N=C3Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


